

A Guide to the Structural Basis of BRM/BRG1 Allosteric Inhibition

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Compound of Interest

Compound Name: **BRM/BRG1 ATP Inhibitor-1**

Cat. No.: **B2353870**

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Abstract

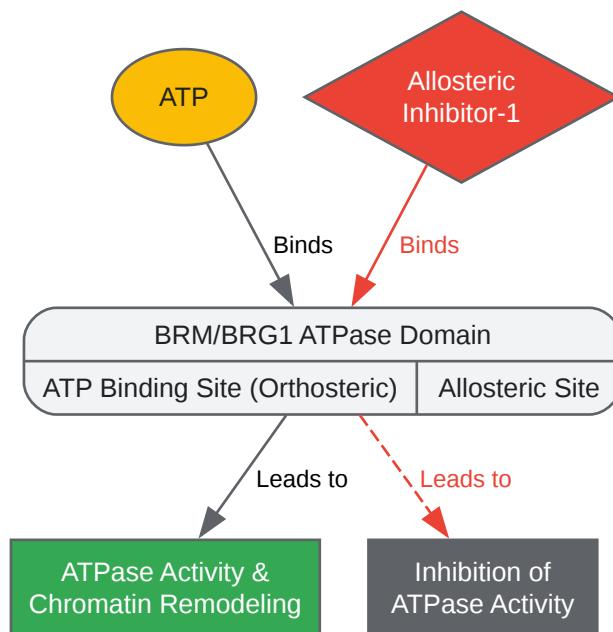
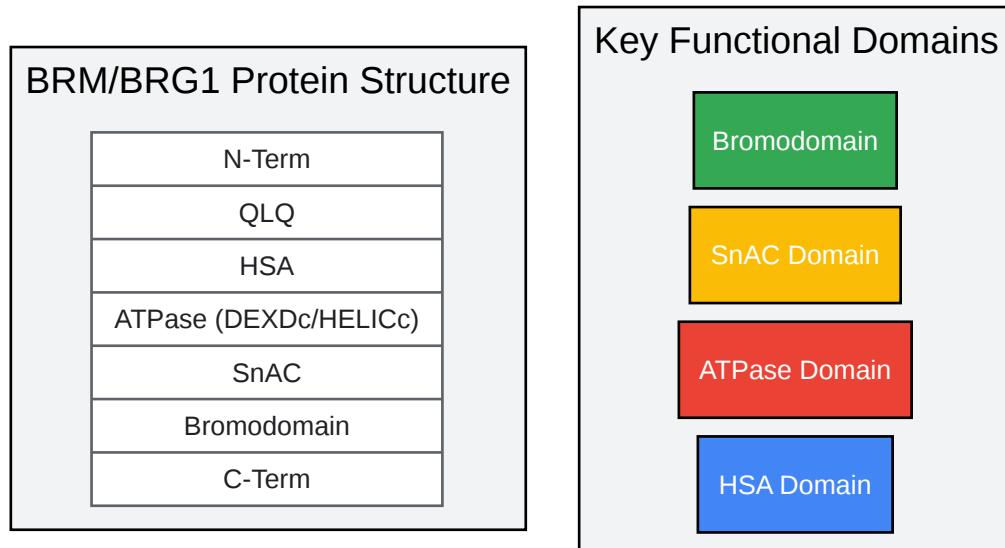
The SWI/SNF chromatin remodeling complexes, powered by the mutually exclusive ATPase engines BRM (SMARCA2) or BRG1 (SMARCA4), are critical regulators of gene expression.^[1] Their frequent mutation in a wide array of human cancers has spotlighted them as prime therapeutic targets. A particularly promising strategy is the inhibition of the ATPase activity required for chromatin remodeling.^[1] This guide delves into the structural and mechanistic underpinnings of a new class of potent, allosteric inhibitors that dually target BRM and BRG1. We will explore the architecture of the BRM/BRG1 catalytic core, dissect the allosteric binding site of compounds like **BRM/BRG1 ATP Inhibitor-1**, and detail the state-of-the-art methodologies used to validate their mechanism of action, providing a blueprint for researchers in oncology and drug discovery.

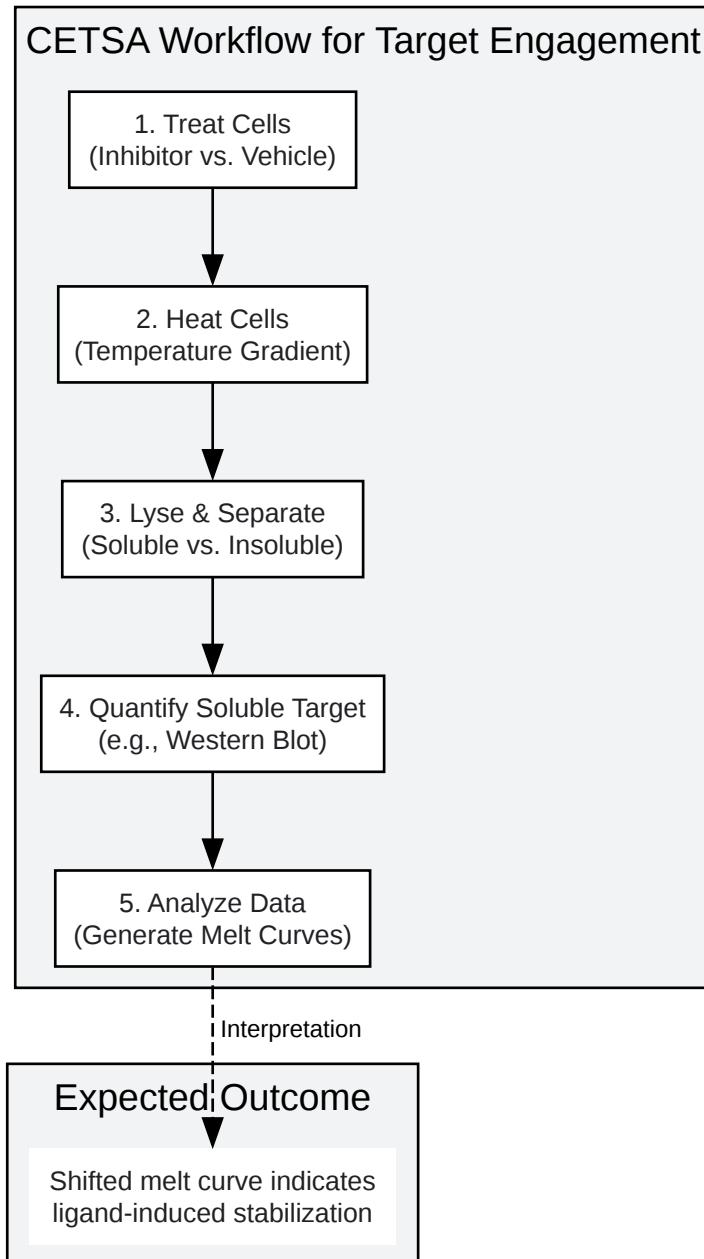
The Catalytic Core: Understanding the BRM/BRG1 Architecture

BRG1 and BRM are large, multi-domain proteins that form the catalytic heart of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex.^{[2][3]} Their function is to transduce the energy from ATP hydrolysis into the mechanical force needed to reposition or evict nucleosomes, thereby controlling DNA accessibility.^[2] The core catalytic machinery is housed within a highly conserved region comprising several key domains.

- Helicase SANT-associated (HSA) Domain: This domain is often involved in protein-protein interactions and may play a role in coupling ATP hydrolysis to the remodeling process.[2]
- ATPase/Helicase Domain: This is the central engine, belonging to the Snf2-family of DNA-dependent ATPases.[1] It is composed of two RecA-like lobes, DEXDc and HELICc, which form the ATP-binding pocket at their interface.
- SNF2 ATP-coupling (SnAC) Domain: Located C-terminal to the ATPase domain, the SnAC domain is crucial for chromatin remodeling activity and is thought to be involved in substrate recognition and engagement.[2]
- Bromodomain: This C-terminal domain is a "reader" module that recognizes and binds to acetylated lysine residues on histone tails, helping to anchor the complex to specific regions of chromatin.[2][3]

The intricate interplay between these domains is essential for the regulated function of the SWI/SNF complex. Understanding this architecture is the first step in appreciating how small molecules can intervene to disrupt its activity.





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